molecular formula C13H9F3N2O2 B12457186 [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B12457186
M. Wt: 282.22 g/mol
InChI Key: DKFLCWQWFFFUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of m-toluidine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to form the pyrimidine ring. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids and proteins. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    [6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a para-tolyl group.

    [6-(m-Tolyl)-4-(difluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a difluoromethyl group.

    [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness

What sets [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid apart is its combination of the trifluoromethyl group and the m-tolyl group, which confer unique chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C13H9F3N2O2/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)18-11(17-9)12(19)20/h2-6H,1H3,(H,19,20)

InChI Key

DKFLCWQWFFFUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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